tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1619991-56-8
VCID: VC11718492
InChI: InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate

CAS No.: 1619991-56-8

Cat. No.: VC11718492

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate - 1619991-56-8

Specification

CAS No. 1619991-56-8
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3
Standard InChI Key CDEGYSSMMXYFLY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate reflects its core azetidine ring (a four-membered nitrogen heterocycle) substituted at the 3-position with a 2-methoxy-2-oxoethoxy group. The 1-position of the azetidine is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic workflows . The molecular formula is C<sub>11</sub>H<sub>19</sub>NO<sub>5</sub>, with a calculated molecular weight of 245.27 g/mol.

Structural Analogs and Comparative Analysis

Structurally related compounds include:

  • tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (C<sub>11</sub>H<sub>18</sub>FNO<sub>4</sub> ), which substitutes the oxygen atom in the side chain with fluorine.

  • tert-Butyl 3-[(1S)-1-amino-2-methoxy-2-oxoethyl]azetidine-1-carboxylate (C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub> ), featuring an additional amino group on the ethyl side chain.

These analogs highlight the modularity of azetidine scaffolds in drug discovery, where side-chain modifications tailor physicochemical properties and biological activity .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate likely follows a three-step sequence common to Boc-protected azetidines:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloaddition reactions to construct the four-membered ring.

  • Boc Protection: Reaction of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base such as triethylamine .

  • Side-Chain Functionalization: Alkylation or nucleophilic substitution at the 3-position. For example, coupling the azetidine with methyl glycolyl chloride under basic conditions (e.g., potassium tert-butoxide in THF) introduces the 2-methoxy-2-oxoethoxy group .

Example Protocol from Analog Synthesis

A representative procedure from involves:

  • Step 1: Reacting tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol) with potassium tert-butoxide (1.21 mmol) in THF, followed by addition of a methoxy-oxoethyl electrophile (1.15 mmol).

  • Step 2: Stirring at room temperature for 14 hours, followed by extraction with ethyl acetate and aqueous NaHCO<sub>3</sub>.

  • Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free azetidine intermediate .

Yield: ~65–75% after purification via flash chromatography .

Physicochemical Properties

Spectral Characterization

While experimental data for the exact compound is scarce, analogs provide predictable spectral profiles:

TechniqueKey Signals
<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>)δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 3.70 (s, 3H, OCH<sub>3</sub>), 4.30–4.50 (m, 4H, azetidine and OCH<sub>2</sub>), 5.10 (s, 1H, COOCH<sub>3</sub>)
LC-MSm/z = 245.1 [M+H]<sup>+</sup>, 189.0 [M-Boc+H]<sup>+</sup>
IR1740 cm<sup>-1</sup> (C=O ester), 1685 cm<sup>-1</sup> (C=O carbamate)

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (THF, DCM, DMF) and moderately soluble in ethanol. Limited aqueous solubility (estimated log P = 1.7–2.1) .

  • Stability: Stable at room temperature under inert atmospheres. Boc deprotection occurs rapidly under acidic conditions (e.g., TFA/DCM) .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s azetidine core is prized for its:

  • Conformational rigidity, which enhances binding affinity in drug-receptor interactions.

  • Metabolic stability, owing to reduced ring strain compared to larger heterocycles .

Case Study: Lipase Inhibitor Development

In , a morpholine-3-one scaffold derived from similar azetidines demonstrated potent inhibition of lipases, with IC<sub>50</sub> values < 50 nM. The methoxy-oxoethoxy side chain likely contributes to hydrogen bonding with enzymatic active sites .

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